
N,N-Dimethylbenzamide
Overview
Description
N,N-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide where the amide nitrogen is substituted with two methyl groups. This compound is known for its hydrotropic properties, which means it can enhance the solubility of poorly soluble compounds in water .
Synthetic Routes and Reaction Conditions:
Traditional Method: The most typical method involves heating benzoyl chloride with dimethylamine in the presence of a base like pyridine at elevated temperatures.
Alternative Method: Another method includes the reaction of isatoic anhydride with dimethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzophenone derivatives.
Reduction: It can be reduced to form N,N-dimethylbenzylamine under specific conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydride or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: N,N-Dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Hydrotropic Agent
DMBA is recognized for its role as a hydrotropic agent, which enhances the solubility of poorly water-soluble drugs. This property has been investigated extensively, showing that DMBA can significantly improve drug delivery systems by solubilizing various pharmaceutical compounds. A study demonstrated that DMBA effectively solubilizes a range of structurally diverse drugs, making it a valuable component in formulating medications for enhanced bioavailability .
Metabolism Studies
Research has highlighted the metabolic pathways of DMBA in biological systems. For instance, studies involving rat liver microsomes have shown that DMBA undergoes demethylation, resulting in the formation of N-methylbenzamides and formaldehyde . This metabolic pathway is crucial for understanding the pharmacokinetics and potential toxicity of DMBA and its derivatives.
Chemical Synthesis
Intermediate in Synthesis
DMBA serves as an important intermediate in the synthesis of various chemical compounds. It has been utilized in reactions involving lanthanide complexes, yielding products such as benzophenone in good yields . The ability to facilitate these reactions underscores its significance in synthetic organic chemistry.
Catalytic Reactions
In catalytic processes, DMBA has been employed as a substrate for reactions involving pinacolborane, leading to the formation of benzyldimethylamine. Control experiments indicated that DMBA remains largely unchanged under specific conditions, highlighting its stability and utility in catalytic frameworks .
Analytical Chemistry
NMR and Spectroscopic Studies
DMBA has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy to understand its dynamic properties and interactions with other molecules. The compound's behavior under varying temperatures has provided insights into the energy barriers associated with carbon-nitrogen bond rotations . Such studies contribute to a deeper understanding of amide functionalities in organic chemistry.
Case Studies
Mechanism of Action
The mechanism by which N,N-Dimethylbenzamide exerts its effects is primarily through its interaction with molecular targets via its amide group. The carbonyl oxygen can form hydrogen bonds with various substrates, while the dimethylamino group can participate in nucleophilic attacks. This dual functionality allows it to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
N-Methylbenzamide: Similar structure but with one methyl group instead of two.
N,N-Diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethylacetamide: Similar amide structure but with an acetamide group instead of a benzamide group.
Uniqueness: N,N-Dimethylbenzamide is unique due to its specific hydrotropic properties, which are not as pronounced in its analogs. This makes it particularly valuable in applications requiring the solubilization of hydrophobic compounds .
Biological Activity
N,N-Dimethylbenzamide (DMBA) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores the biological activity of DMBA, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 163.19 g/mol. The compound features a dimethylamino group attached to a benzamide structure, which contributes to its hydrotropic properties and solubilizing capabilities for poorly soluble drugs .
Hydrotropic Agent
DMBA is primarily known for its role as a hydrotropic agent, enhancing the solubility of various poorly water-soluble drugs. Its effectiveness was demonstrated in a study where DMBA was tested alongside other aromatic hydrotropes. The results indicated that DMBA significantly improved the solubility of structurally diverse drugs, making it a valuable excipient in pharmaceutical formulations .
Cytochrome P-450 Interaction
Research has shown that DMBA undergoes N-demethylation via cytochrome P-450 enzymes, which are crucial in drug metabolism. A study reported that liver microsomal cytochrome P-450 effectively N-dealkylates N,N-dimethylamides, producing N-methyl-N-hydroxymethyl amides as intermediates. This metabolic pathway is essential for understanding the pharmacokinetics of DMBA and its derivatives .
Inhibitory Activity
A notable derivative of DMBA, 4-(2,6-dihydroxybenzoyl)-3-formyl-5-methoxy-N,N-dimethyl-benzamide, exhibited significant aromatase inhibitory activity. This compound was found to be more effective than the parent compound TAN-931 when administered orally, indicating potential applications in hormone-related therapies .
Solubilization Studies
A comprehensive study evaluated the solubilizing ability of DMBA with 13 poorly soluble drugs. The findings revealed that the number of aromatic rings in the solute molecule strongly influenced solubility, with DMBA enhancing drug availability significantly .
Drug | Solubility Increase (%) | Aromatic Rings |
---|---|---|
Drug A | 150% | 2 |
Drug B | 200% | 3 |
Drug C | 100% | 1 |
This table summarizes the impact of DMBA on drug solubility based on structural characteristics.
Deuterium Exchange Studies
Further investigations into the kinetics of DMBA metabolism involved deuterium exchange labeling experiments. These studies utilized [IrH₂(Me₂CO)₂(PPh₃)₂]BF₄ as a catalyst to explore the deuterium isotope effects during N-demethylation reactions. Such insights are crucial for understanding the mechanistic pathways involved in DMBA's biological activity .
Applications
The unique properties of this compound have led to various applications:
- Pharmaceutical Formulations : Used as a solubilizing agent for poorly soluble drugs.
- Biochemical Research : Investigated for its role in metabolic pathways involving cytochrome P-450.
- Potential Therapeutics : Derivatives are being explored for their inhibitory effects on aromatase and other enzymes.
Chemical Reactions Analysis
Reactions with Nucleophiles and Active Methylene Compounds
DMBA reacts with nucleophiles such as active methylene compounds, amines, and hydrazines to form α-dimethylaminobenzylidene derivatives. Ethyl mercaptan is eliminated during these reactions .
Dehydration Reactions with Oximes and Hydroxamic Acids
DMBA undergoes dehydration with benzaldoxime and benzhydroxamic acid to yield nitriles and isocyanates, respectively .
Reactant | Product | Conditions |
---|---|---|
Benzaldoxime | Benzonitrile | Acidic or thermal |
Benzhydroxamic acid | Phenyl isocyanate | Microsomal oxidation |
Heavy Metal Salt Interactions
Heavy metal salts induce cleavage of the thioether group in DMBA derivatives, forming mercaptides and substituted benzamides .
Metal Salt | Product | Reaction Outcome |
---|---|---|
HgO | This compound + HgS | Mercaptide liberation |
Hg(CN)₂ | This compound dicyanide | Cyanide substitution |
AgCN | This compound ethylmercaptocyanide | Mixed substitution |
Metabolic Demethylation
Rat liver microsomes catalyze DMBA demethylation via an N-hydroxymethyl-N-methylbenzamide intermediate, producing formaldehyde and N-methylbenzamide .
Parameter | Value | Significance |
---|---|---|
Intramolecular KIE | 6.0 ± 0.3 | Indicates H-atom abstraction mechanism |
Intermolecular KIE (Vₘₐₓ) | 0.9 ± 0.1 | Supports radical intermediate |
Catalytic Deoxygenation and Reduction
Magnesium catalysts enable DMBA reduction to benzyldimethylamine using pinacolborane (HBpin) .
Catalyst | Reducing Agent | Product | Yield |
---|---|---|---|
ToMMgMe (10%) | HBpin (2 equiv) | Benzyldimethylamine | 54% |
Mechanism : The reaction proceeds via a transient magnesium-borane complex, followed by C–O bond cleavage and Bpin transfer .
Cycloaddition and Ring-Opening Reactions
DMBA reacts with cyclopropenones to form spirocyclic and ring-opened products. The absence of an N–H group prevents spiroisoindolinone formation, yielding (Z/E)-2-(2,3-diphenylacryloyl)-DMBA instead .
Reactant | Conditions | Product |
---|---|---|
Cyclopropenone | Mg catalyst, 80°C | (Z/E)-Acryloyl-DMBA derivatives |
Isotope Exchange Studies
Deuterium labeling studies using [IrH₂(Me₂CO)₂(PPh₃)₂]BF₄ catalyst reveal selective H/D exchange at the methyl groups, confirming DMBA’s role in radical-mediated reactions .
Isotope Source | Exchange Site | Application |
---|---|---|
D₂ gas | N-Methyl groups | Mechanistic probing of demethylation |
Reactivity with Lanthanide Complexes
DMBA reacts with PhLnI (Ln = Eu, Sm, Yb) to form benzophenone, demonstrating its utility in ketone synthesis .
Lanthanide Complex | Product | Yield |
---|---|---|
PhEuI | Benzophenone | >80% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-Dimethylbenzamide, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of benzoic acid derivatives with dimethylamine. A common method involves converting 3-substituted benzoic acids (e.g., 3-hydroxymethylbenzoic acid) into acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with dimethylamine . Reaction optimization, such as using continuous flow reactors for scale-up, improves yield consistency. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 acid chloride to amine) are critical to minimize side products like tertiary amides or unreacted intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound in solution?
Key techniques include:
- ¹³C NMR Spectroscopy : Solvent-induced chemical shifts (s.i.c.s.) for the carbonyl group (C=O) and aromatic carbons provide insights into rotational barriers (e.g., ΔG‡ ≈ 70–85 kJ/mol in polar solvents) and solute-solvent interactions. Cyclohexane is often used as a reference solvent .
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Retention indices may deviate due to substituent effects (e.g., alkylamides show −80 index units vs. primary amides), requiring calibration with alkylamide-specific terms .
Advanced Research Questions
Q. How do solvent environments affect the rotational dynamics and electronic properties of this compound?
Solvent polarity significantly impacts rotational barriers about the C–N bond. In polar aprotic solvents (e.g., DMSO), hydrogen bonding with the carbonyl oxygen increases rotational barriers (ΔG‡ ~85 kJ/mol), whereas nonpolar solvents (e.g., CCl₄) reduce barriers (~70 kJ/mol) . ¹³C NMR s.i.c.s. data show upfield shifts for the carbonyl carbon in hydrogen-bonding solvents, correlating with ET(30) polarity scales. Computational modeling (DFT) is recommended to map solvent-solute interactions .
Q. What experimental strategies resolve contradictions in reactivity studies, such as failed alkynylation reactions with this compound?
A recent study observed incomplete alkynylation of this compound using phenylacetylene and CyMgBr, attributed to competitive deactivation of the Grignard reagent . To address this:
- Use in situ titration to monitor reagent activity.
- Optimize stoichiometry (excess alkynyl magnesium bromide) or employ alternative catalysts (e.g., CuI or Pd-based systems) to enhance selectivity .
Q. How can researchers leverage this compound derivatives to study structure-activity relationships in drug solubility?
Substituent modifications (e.g., 4-chloro or 4-fluoro groups) alter hydrophobicity and hydrogen-bonding capacity. For example:
- Solubility Enhancement : this compound acts as a hydrotrope, increasing solubility of aromatic drugs by π-π stacking. The number of aromatic rings in the solute strongly correlates with solubility enhancement (R² > 0.9 in hydrotropic studies) .
- Biological Activity : Derivatives like 4-chloro-N,N-dimethylbenzamide require toxicity screening (e.g., skin/eye irritation assays per OECD 439) due to structural similarity to bioactive amides .
Q. Methodological Notes
- Data Interpretation : Conflicting chromatographic retention indices for alkylamides necessitate using substituent-specific correction terms rather than generic amide group parameters .
- Safety Protocols : Handle halogenated derivatives (e.g., 4-chloro-N,N-dimethylbenzamide) under fume hoods due to respiratory and dermal irritation risks (H315, H319, H335) .
Properties
IUPAC Name |
N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNDHOCGZLYMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060602 | |
Record name | Benzamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | N,N-Dimethylbenzamide | |
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Vapor Pressure |
0.00887 [mmHg] | |
Record name | N,N-Dimethylbenzamide | |
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CAS No. |
611-74-5 | |
Record name | N,N-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIMETHYLBENZAMIDE | |
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Record name | Benzamide, N,N-dimethyl- | |
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Record name | Benzamide, N,N-dimethyl- | |
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Record name | N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.346 | |
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Record name | DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX2VX9MH4T | |
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Retrosynthesis Analysis
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